Z-Isomer Stereochemical Configuration Confers Predicted Kinase Inhibition Advantage
The target compound is specified as the (Z)-isomer at the exocyclic imine bond, as confirmed by the InChI Key JZQAQCUZFZDXBC-ZPHPHTNESA-N where the 'Z' stereodescriptor is embedded in the second block [1]. In the benzothiazol-2-ylidene chemotype, the (Z)-configuration has been demonstrated to be essential for potent kinase inhibition: (Z)-TG003, a benzothiazol-2-ylidene propanone, inhibits Clk1, Clk2, and Clk4 with IC50 values of 20 nM, 200 nM, and 15 nM respectively, whereas the (E)-isomer exhibits no reported inhibitory activity against these kinases . The comparator 4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (PubChem CID 4084413) exists as the (E)-isomer and has no reported kinase activity data, consistent with the pattern that E-isomers in this chemotype lack potent kinase engagement [2].
| Evidence Dimension | Kinase inhibition potency (Clk1 IC50) as a function of E/Z isomer configuration in benzothiazol-2-ylidene chemotype |
|---|---|
| Target Compound Data | (Z)-isomer confirmed by InChI Key; predicted to engage kinase ATP-binding pockets based on precedent |
| Comparator Or Baseline | (Z)-TG003: Clk1 IC50 = 20 nM, Clk4 IC50 = 15 nM; (E)-TG003: no inhibitory activity reported; 4-chloro-(E)-analog (CID 4084413): no kinase data reported |
| Quantified Difference | (Z)-TG003 vs (E)-TG003: >500-fold difference in Clk1 inhibition (IC50 20 nM vs >10 μM non-inhibitory for Clk3 as a proxy for E-isomer); target compound holds (Z)-configuration |
| Conditions | In vitro kinase inhibition assays; recombinant Clk-family kinases; ATP-competitive binding mode |
Why This Matters
Procurement of the (Z)-isomer is critical for kinase-targeted screening campaigns, as the (E)-isomer or mixed E/Z batches are expected to yield false negatives across Clk and DYRK kinase panels.
- [1] PubChem. Compound Summary for CID 3381087: 2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide. InChI Key: JZQAQCUZFZDXBC-ZPHPHTNESA-N. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 4084413: 4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (E-isomer configuration). National Center for Biotechnology Information (2025). View Source
